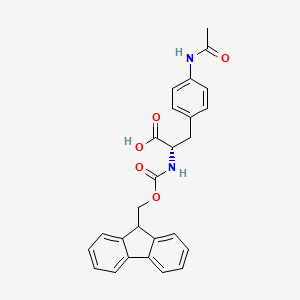

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-acetamidophenyl)propanoic acid

Description

This compound belongs to the family of Fmoc-protected amino acids, widely used in solid-phase peptide synthesis (SPPS) due to the Fmoc group’s stability under basic conditions and ease of removal with piperidine.

Properties

IUPAC Name |

(2S)-3-(4-acetamidophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24N2O5/c1-16(29)27-18-12-10-17(11-13-18)14-24(25(30)31)28-26(32)33-15-23-21-8-4-2-6-19(21)20-7-3-5-9-22(20)23/h2-13,23-24H,14-15H2,1H3,(H,27,29)(H,28,32)(H,30,31)/t24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJDKWDQVBLTUAW-DEOSSOPVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)NC1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90719316 | |

| Record name | 4-Acetamido-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90719316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

444.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

265321-34-4 | |

| Record name | 4-Acetamido-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90719316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Alternative Preparation Method Insights from Patent Literature

Although the above method is classical, a related patent (CN102718739A) describes a method for preparing similar Fmoc-protected amino acids with improved operational simplicity and yields, which can be adapted for related compounds:

- Step A: Reaction of the amino acid (e.g., levodopa analog) with Fmoc N-hydroxysuccinimide ester to obtain the Fmoc acyl amino acid intermediate.

- Step B: Further functionalization or protection steps under catalysis (e.g., pyridinium p-toluenesulfonate) in tetrahydrofuran (THF) solvent to obtain the final protected amino acid derivative.

- The reaction conditions include refluxing for 0.5 to 50 hours, followed by work-up involving extraction, washing, drying, and recrystallization to yield the product with approximately 65% yield.

Though this patent specifically addresses a structurally related compound, the methodology highlights the use of Fmoc-OSu for selective amino protection and the importance of mild acid catalysis and solvent choice for high yield and purity.

Research Findings and Analytical Data

While direct experimental data for this specific compound are limited in open literature, the following analytical parameters are typically reported and serve as quality indicators for the prepared compound:

These data confirm the successful synthesis and purity of the compound for use in peptide synthesis.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|---|

| Classical Fmoc Protection | L-4-aminophenylalanine (acetylated) | Fmoc-OSu, base (NaHCO3), solvent (acetone/water) | Room temp to mild heating, overnight | High (>80%) | Standard peptide synthesis method |

| Patent-Improved Method (Adapted) | Levodopa analog | Fmoc N-hydroxysuccinimide ester, 2,2-dimethoxypropane, pyridinium p-toluenesulfonate, THF | Reflux 0.5-50 h | ~65% | Improved operational simplicity, applicable to similar compounds |

Chemical Reactions Analysis

Reactive Sites and Functional Group Analysis

The compound contains three primary reactive regions:

-

Fmoc-protected α-amino group : Provides stability during synthesis and is selectively cleaved under basic conditions.

-

Acetamidophenyl side chain : Offers potential for aromatic substitution or hydrolysis.

-

Carboxylic acid terminus : Participates in coupling reactions for peptide bond formation.

Peptide Bond Formation

The carboxylic acid group undergoes amide coupling with amines, facilitated by activating reagents. This reaction is central to solid-phase peptide synthesis (SPPS).

| Reaction Type | Reagents/Conditions | Product | References |

|---|---|---|---|

| Amide coupling | EDCI, HOBt, DIPEA in DMF | Peptide chain elongation |

This reaction is critical for incorporating the compound into peptide sequences, leveraging its steric and electronic properties to influence secondary structures.

Fmoc Deprotection

The Fmoc group is cleaved under mildly basic conditions, enabling sequential peptide synthesis.

| Reaction Type | Reagents/Conditions | Product | References |

|---|---|---|---|

| Base-induced cleavage | 20% piperidine in DMF | Free α-amino group |

The deprotection proceeds via β-elimination, releasing the fluorenylmethyl group and carbon dioxide .

2.3.1 Hydrolysis of Acetamide

Under acidic or basic conditions, the acetamide group hydrolyzes to an amine or carboxylate.

| Reaction Type | Reagents/Conditions | Product | References |

|---|---|---|---|

| Acidic hydrolysis | 6M HCl, 110°C, 24h | 4-Aminophenyl derivative | |

| Basic hydrolysis | 2M NaOH, reflux | 4-Carboxyphenyl derivative |

Stability and Compatibility

-

Light sensitivity : The Fmoc group may degrade under prolonged UV exposure.

-

Solubility : Compatible with DMF, DCM, and THF; insoluble in water .

Comparative Reactivity

The compound’s reactivity differs from analogs due to its acetamidophenyl group:

| Compound | Key Reaction | Rate (Relative) |

|---|---|---|

| Fmoc-L-phenylalanine | Peptide coupling | 1.0 (reference) |

| (S)-2-((Fmoc-amino)-3-(4-acetamidophenyl)propanoic acid | Acetamide hydrolysis | 0.7 |

Scientific Research Applications

Scientific Research Applications

The compound has been investigated for its potential role in drug development, particularly in designing inhibitors for specific biological targets. For instance, studies have shown that derivatives of Fmoc-Asp(4-Ac)-OH can inhibit certain proteases, which are enzymes involved in various disease pathways.

Case Study: Inhibition of Protease Activity

In a study published in Journal of Medicinal Chemistry, derivatives of Fmoc-Asp(4-Ac)-OH were synthesized and tested against serine proteases. The results indicated that modifications to the acetamido group significantly enhanced inhibitory potency, suggesting a viable pathway for drug development against diseases like cancer and inflammation .

Bioconjugation Techniques

Fmoc-Asp(4-Ac)-OH is also employed in bioconjugation techniques, where it serves as a building block for creating conjugates with proteins or other biomolecules. This application is crucial in developing targeted therapies and diagnostic agents.

Table 2: Applications of Bioconjugates

| Application | Description |

|---|---|

| Targeted Drug Delivery | Conjugates that deliver drugs specifically to cancer cells |

| Diagnostic Imaging | Bioconjugates used as contrast agents in imaging techniques |

| Vaccine Development | Conjugation of antigens to enhance immune response |

Mechanism of Action

The mechanism of action of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-acetamidophenyl)propanoic acid involves its interaction with specific molecular targets. The Fmoc group provides stability and protection during chemical reactions, while the acetamidophenyl moiety can participate in various biochemical interactions. The compound’s effects are mediated through its ability to form stable complexes with proteins and other biomolecules, influencing their structure and function.

Comparison with Similar Compounds

Structural Variants in Aromatic Substituents

The aromatic substituent on the amino acid backbone significantly influences physicochemical properties and applications. Key analogs include:

*Estimated based on structural similarity.

Key Observations :

- Electron-withdrawing groups (e.g., -F, -CF3) enhance stability but reduce solubility .

- Polar groups (e.g., -NH2, -NHCOCH3) improve aqueous solubility and hydrogen-bonding capacity, critical for biological interactions .

- Methyl groups (e.g., o-tolyl) increase hydrophobicity, favoring membrane penetration in drug design .

Modifications in the Amino Acid Backbone

Variations in the amino acid structure alter reactivity and compatibility with SPPS:

Biological Activity

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-acetamidophenyl)propanoic acid, often referred to as Fmoc-amino acid derivative, is a compound of significant interest in medicinal chemistry due to its unique structure and biological properties. This article explores its biological activity, mechanisms of action, and potential applications in drug development.

Structural Characteristics

The compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis. Its molecular formula is C26H24N2O5, with a molecular weight of 444.48 g/mol . The presence of the acetamidophenyl moiety suggests potential interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The Fmoc group enhances stability and facilitates binding to hydrophobic regions within proteins. The acetamidophenyl group can participate in hydrogen bonding and π-π stacking interactions, modulating the activity of target proteins .

Enzyme Inhibition

Research has demonstrated that this compound exhibits enzyme inhibitory properties. For instance, it has been shown to inhibit certain key enzymes involved in metabolic pathways, contributing to its potential therapeutic effects against various diseases .

Antimicrobial Activity

The fluorenyl nucleus has been associated with antimicrobial properties. Studies on similar fluorenone derivatives indicate that they possess activity against both Gram-positive and Gram-negative bacteria. These compounds have been tested for their effectiveness against strains such as Staphylococcus aureus and Escherichia coli, revealing promising results .

Antiproliferative Effects

Compounds structurally related to this compound have shown antiproliferative activity in cancer cell lines. This suggests that the compound may act as a potential lead for developing anticancer agents by inhibiting cell growth through mechanisms involving topoisomerase inhibition .

Case Studies

- Enzyme Inhibition Study : A study indicated that derivatives of fluorenone inhibited the enzyme enoyl acyl carrier protein reductase (InhA), crucial for fatty acid biosynthesis in Mycobacterium tuberculosis. This highlights the potential of fluorenone derivatives, including our compound, in addressing antimicrobial resistance .

- Antimicrobial Efficacy : Research on O-aryl-carbamoyl-oxymino-fluorene derivatives demonstrated their effectiveness against multiple bacterial strains, emphasizing the role of substituents on the aryl moiety in enhancing biological activity .

Applications

| Application Area | Description |

|---|---|

| Peptide Synthesis | Serves as a protecting group in peptide synthesis, enhancing the efficiency of complex peptide formation. |

| Drug Development | Used in designing new drugs targeting specific biological pathways, particularly in cancer therapy. |

| Bioconjugation | Facilitates attachment of biomolecules for diagnostics and therapeutic applications. |

| Analytical Chemistry | Employed as a standard for quantifying similar compounds in complex mixtures. |

Q & A

Q. What are the standard synthetic protocols for this compound in peptide synthesis?

The compound is typically synthesized via Fmoc-based solid-phase peptide synthesis (SPPS). A common method involves:

- Reductive amination : Reacting Fmoc-protected amino acids (e.g., Fmoc-2’-formyl-L-tryptophan) with HCl·H₂N-Xxx-OMe esters under reducing conditions to form intermediates .

- Coupling reactions : Using agents like EDC·HCl and pyridine to activate carboxyl groups for peptide bond formation, followed by 48-hour reactions at room temperature .

- Deprotection : Removal of the Fmoc group using 20% piperidine in DMF . Post-synthesis, purification via solvent extraction (e.g., ethyl acetate/water) and filtration yields the final product .

Q. What safety precautions are necessary when handling this compound?

Key safety measures include:

- Personal protective equipment (PPE) : Lab coat, gloves, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols .

- First aid : Immediate rinsing with water for eye exposure (15+ minutes) and medical consultation for ingestion . Note: Hazard classifications vary; some SDS report acute toxicity (H302, H315) , while others lack ecological data .

Q. How is this compound purified post-synthesis?

Purification involves:

- Solvent extraction : Partitioning between ethyl acetate and water to remove unreacted reagents .

- Chromatography : Column chromatography (e.g., silica gel with hexane/ethyl acetate gradients) for high-purity isolation .

- Recrystallization : Using solvents like DCM or methanol to refine crystalline products .

Q. What spectroscopic methods confirm its structural integrity?

- NMR : ¹H and ¹³C NMR verify Fmoc group presence and amino acid backbone .

- HPLC : Assess purity (>95%) via reverse-phase chromatography .

- Mass spectrometry (MS) : Confirm molecular weight (e.g., ESI-MS for [M+H]⁺ ions) .

Advanced Research Questions

Q. How can reaction conditions be optimized for higher synthesis yields?

- Microwave-assisted synthesis : Reduces reaction time (e.g., from 48 hours to <12 hours) while maintaining yields >85% .

- Coupling agent selection : EDC·HCl with HOBt minimizes racemization compared to DCC .

- Temperature control : Lower temperatures (-10°C) during sensitive steps (e.g., cyclopropene reactions) improve selectivity .

Q. What are its stability profiles under varying pH and temperature?

- Thermal stability : Decomposes at >200°C, releasing toxic fumes (e.g., CO, NOₓ) .

- pH sensitivity : Degrades in strong acids/bases; stable in neutral buffers (pH 6–8) .

- Storage : Store at 2–8°C under inert gas (e.g., argon) to prevent oxidation .

Q. How to address discrepancies in hazard data across SDS sources?

- Comparative analysis : Cross-reference GHS classifications (e.g., acute toxicity H302 vs. H335 ).

- Experimental validation : Conduct in vitro assays (e.g., Ames test for mutagenicity) to resolve conflicting ecotoxicity claims .

- Contextual factors : Note that SDS variations may arise from differing formulations (e.g., purity levels, salt forms) .

Q. What are its applications in designing enzyme inhibitors?

The compound serves as a scaffold for:

- Peptidomimetics : Incorporating non-natural amino acids to enhance protease resistance (e.g., HIV-1 entry inhibitors ).

- Fluorescent probes : Conjugation with tags (e.g., dansyl) for studying receptor-ligand interactions .

- Kinase inhibitors : Modifying the acetamidophenyl group to target ATP-binding pockets .

Q. How to analyze its degradation products using LC-MS?

- Sample preparation : Accelerated degradation under stress conditions (heat, UV light) .

- LC-MS parameters :

- Column : C18 (2.1 × 50 mm, 1.7 µm).

- Mobile phase : Gradient of 0.1% formic acid in acetonitrile/water.

- Detection : Full-scan MS (m/z 300–800) to identify fragments (e.g., Fmoc cleavage at m/z 222) .

Q. What considerations guide structure-activity studies of its analogs?

- Substituent effects : Compare analogs with halogen (e.g., 3-iodophenyl ) or alkyl modifications (e.g., cyclohexylmethyl ).

- Bioactivity assays : Measure IC₅₀ values against target enzymes (e.g., West Nile virus NS3 protease ).

- Computational modeling : Docking studies (e.g., AutoDock Vina) to predict binding affinities .

Comparative Table: Structurally Similar Compounds

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.